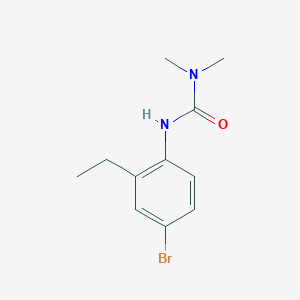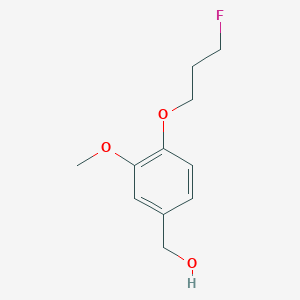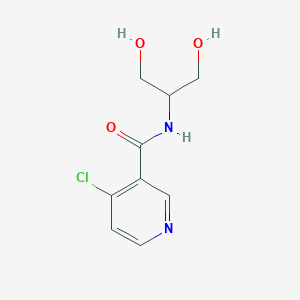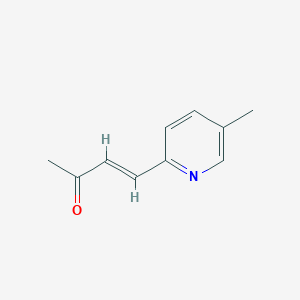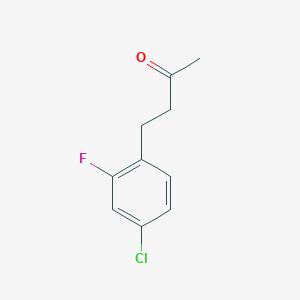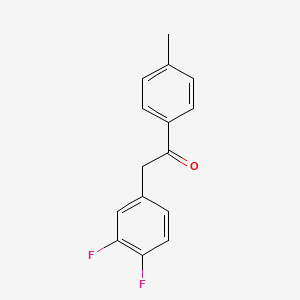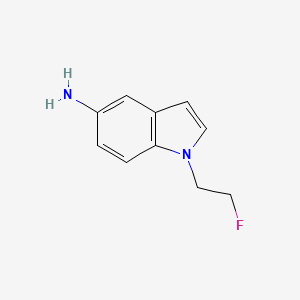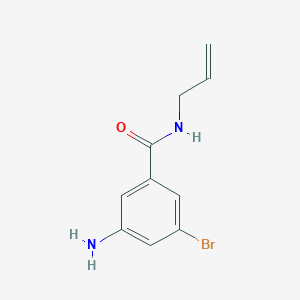
3-Amino-5-bromo-N-(prop-2-en-1-yl)benzamide
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular weight of 3-Amino-5-bromo-N-(prop-2-en-1-yl)benzamide is 200.033 . The IUPAC Standard InChI is InChI=1S/C7H6BrNO/c8-6-4-2-1-3-5 (6)7 (9)10/h1-4H, (H2,9,10) .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds have been synthesized via metal-catalyzed reactions .Applications De Recherche Scientifique
Activité anti-VIH
Les dérivés indoliques, qui partagent une similitude structurelle avec le « 3-Amino-5-bromo-N-(prop-2-en-1-yl)benzamide », ont été rapportés comme possédant des propriétés anti-VIH. Des études de docking moléculaire de nouveaux dérivés xanthèniques indolyl et oxochromenyl ont montré un potentiel en tant qu'agents anti-VIH .
Activité antituberculeuse
Des composés dérivés de la pyridine et de l'indole ont été étudiés pour leur activité antituberculeuse in vitro contre Mycobacterium tuberculosis et Mycobacterium bovis. Compte tenu de la ressemblance structurelle, le « this compound » pourrait potentiellement être exploré pour des propriétés antituberculeuses similaires .
Développement de médicaments antituberculeux
Des dérivés de N-(6-(4-(pyrazine-2-carbonyl)pipérazine/homopipérazine-1-yl)pyridin-3-yl)benzamide substitués ont été synthétisés et évalués pour leur activité antituberculeuse, suggérant une possible voie de recherche pour le « this compound » dans le développement de nouveaux médicaments antituberculeux .
Potentiel biologique en conception de médicaments
Le potentiel biologique des dérivés indoliques en conception de médicaments est important, avec diverses études explorant leurs applications dans le traitement de différentes maladies. Le composé en question pourrait faire partie de ce domaine de recherche plus large en raison de ses caractéristiques structurelles .
Mécanisme D'action
Target of Action
The primary targets of 3-Amino-5-bromo-N-(prop-2-en-1-yl)benzamide are currently unknown. This compound is a derivative of indole , a heterocyclic compound that has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors .
Mode of Action
It is known that indole derivatives, which this compound is a part of, have various biological activities .
Biochemical Pathways
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives have been shown to have diverse biological activities .
Analyse Biochimique
Biochemical Properties
3-Amino-5-bromo-N-(prop-2-en-1-yl)benzamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including serine/threonine-protein kinases, which are involved in numerous cellular processes such as cell proliferation, differentiation, and apoptosis . The bromine atom in the compound facilitates halogen bonding with the active sites of enzymes, enhancing its binding affinity and specificity. Additionally, the amino group can form hydrogen bonds with enzyme residues, further stabilizing the enzyme-substrate complex.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those involving protein kinases . By modulating the activity of these kinases, this compound can alter gene expression patterns and cellular metabolism. For instance, it can upregulate or downregulate the expression of specific genes involved in cell cycle regulation, leading to changes in cell proliferation rates. Furthermore, the compound’s impact on cellular metabolism includes alterations in metabolic flux and energy production pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through a combination of binding interactions and enzyme modulation. The compound binds to the active sites of target enzymes via halogen and hydrogen bonding, leading to either inhibition or activation of the enzyme’s catalytic activity . This binding can induce conformational changes in the enzyme, affecting its overall function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to assess its stability and long-term impact on cellular function. The compound has demonstrated good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular processes, including prolonged alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, the compound has been found to exert beneficial effects on cellular function, such as enhanced cell proliferation and improved metabolic efficiency . At higher doses, toxic effects have been observed, including cellular apoptosis and tissue damage. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound has been shown to influence the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . By modulating these pathways, this compound can alter the levels of various metabolites, impacting overall cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of this compound is influenced by its chemical properties, such as solubility and affinity for cellular membranes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize to specific cellular compartments, including the nucleus and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to its sites of action. In the nucleus, this compound can interact with transcription factors and other nuclear proteins, influencing gene expression. In the mitochondria, it can affect metabolic processes and energy production.
Propriétés
IUPAC Name |
3-amino-5-bromo-N-prop-2-enylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-2-3-13-10(14)7-4-8(11)6-9(12)5-7/h2,4-6H,1,3,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAOXMQGZHVZMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC(=CC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


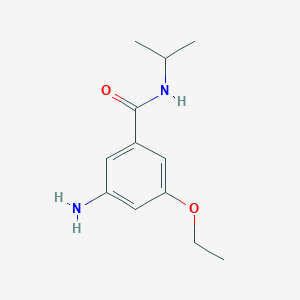


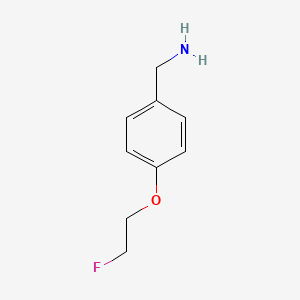
amine](/img/structure/B1405951.png)
